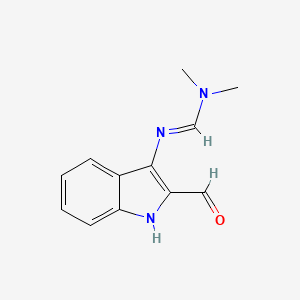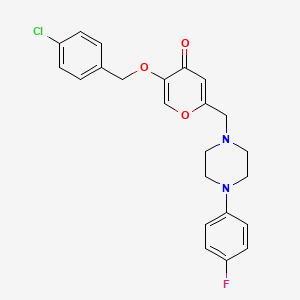
5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H22ClFN2O3 and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Genotoxicity and Metabolic Activation
One study explored the genotoxicity potential of a similar compound in the context of obesity treatment. The research highlights the compound's dose-dependent inhibition of food intake and reduction in body weight in rats, pointing towards its potential utility in treating obesity. The study also delves into the metabolic activation pathways, suggesting bioactivation to a reactive intermediate that covalently binds DNA, thus offering insights into its genotoxicity (Kalgutkar et al., 2007).
Antitumor Activity
Another research focus is on compounds exhibiting cytotoxic activity against tumor cell lines, both in vitro and in vivo. Specifically, certain derivatives have shown significant potency in inhibiting tumor growth without causing undesirable effects in mice, suggesting a promising avenue for cancer treatment (Naito et al., 2005).
Antibacterial and Biofilm Inhibition
Compounds with piperazine linkers have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. One such study found that specific derivatives exhibited exceptional antibacterial efficacies and biofilm inhibition activities, surpassing those of reference drugs like Ciprofloxacin. This suggests potential applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Antimicrobial Activities
Research into novel triazole derivatives has demonstrated good to moderate antimicrobial activities against various microorganisms. This indicates the utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Orexin Receptor Antagonism
A study on the role of orexin receptor mechanisms on compulsive food consumption provides insights into potential therapeutic applications for eating disorders. Compounds evaluated in the research offer a basis for novel pharmacological treatments targeting the orexin system, highlighting the intersection of chemical synthesis and neuropharmacology (Piccoli et al., 2012).
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c24-18-3-1-17(2-4-18)15-30-23-16-29-21(13-22(23)28)14-26-9-11-27(12-10-26)20-7-5-19(25)6-8-20/h1-8,13,16H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKJHBXLSKDNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2833012.png)
![7-Fluoro-2-methyl-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2833013.png)
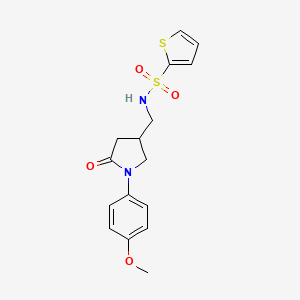
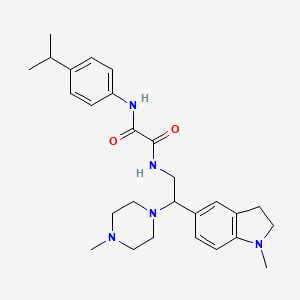
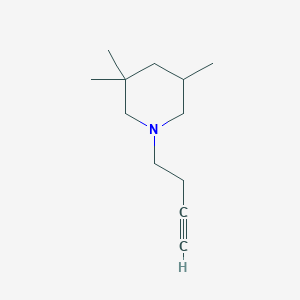
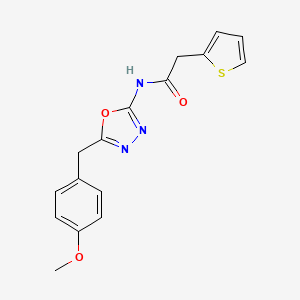
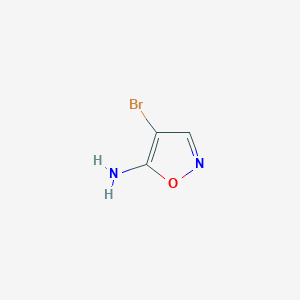
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2833027.png)
![Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2833028.png)
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2833029.png)
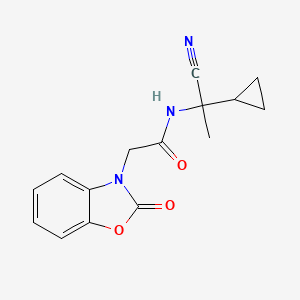
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)

